molecular formula C22H20N4O B11447778 9-(2-Methylphenyl)-6-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol

9-(2-Methylphenyl)-6-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol

Cat. No.: B11447778
M. Wt: 356.4 g/mol
InChI Key: RFAGPWSEAWJPGS-UHFFFAOYSA-N
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Description

9-(2-Methylphenyl)-6-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol is a heterocyclic compound that belongs to the class of triazoloquinazolinones. This compound is of interest due to its potential biological activities, including antimicrobial, antiviral, and anticorrosion properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-Methylphenyl)-6-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol typically involves a multi-step process. One common method includes the reaction of 2-aminobenzophenone with hydrazine hydrate to form a hydrazone intermediate. This intermediate then undergoes cyclization with an appropriate aldehyde to form the triazoloquinazolinone core .

Industrial Production Methods

the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

9-(2-Methylphenyl)-6-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazoloquinazolinone derivatives, which can exhibit different biological activities .

Scientific Research Applications

9-(2-Methylphenyl)-6-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(2-Methylphenyl)-6-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol involves its interaction with various molecular targets. The compound can inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis or metabolic pathways. In antiviral applications, it may inhibit viral replication by targeting viral enzymes or proteins .

Comparison with Similar Compounds

Similar Compounds

  • 9-(2-Chlorophenyl)-6-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol
  • 6,7-dihydro-6,6-dimethyl-9-(naphthalen-2-yl)-triazoloquinazolin-8(4H,5H,9H)-one

Uniqueness

9-(2-Methylphenyl)-6-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other triazoloquinazolinone derivatives. Its combination of methyl and phenyl groups enhances its antimicrobial and antiviral properties .

Properties

Molecular Formula

C22H20N4O

Molecular Weight

356.4 g/mol

IUPAC Name

9-(2-methylphenyl)-6-phenyl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C22H20N4O/c1-14-7-5-6-10-17(14)21-20-18(25-22-23-13-24-26(21)22)11-16(12-19(20)27)15-8-3-2-4-9-15/h2-10,13,16,21H,11-12H2,1H3,(H,23,24,25)

InChI Key

RFAGPWSEAWJPGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC5=NC=NN25

Origin of Product

United States

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